methyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C20H19N5O3S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antibacterial Activity
Research on imidazole derivatives, including molecules structurally related to methyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate, has shown promising antimicrobial activities against Gram-positive and Gram-negative bacteria. Notably, these derivatives exhibited significant antibacterial activity, particularly against resistant bacterial strains such as Extended-spectrum beta-lactamases (ESBL), Vancomycin-resistant Enterococcus (VRE), and Methicillin-resistant Staphylococcus aureus (MRSA) (Daraji et al., 2021).
Anticancer Properties
Compounds bearing the imidazole moiety have been evaluated for their in vitro antitumor activity against various human cancer cell lines, showing potent inhibitory activities. Specifically, derivatives have demonstrated significant effects in inhibiting Aurora A kinase and KSP, suggesting a potential therapeutic avenue for cancer treatment (El‐All et al., 2015).
Antiviral Activity
Imidazole derivatives have also been designed and synthesized with the aim of serving as antiviral agents, particularly against human rhinovirus. These compounds have shown potential in inhibiting viral activity, indicating their use as a basis for developing new antiviral drugs (Hamdouchi et al., 1999).
Electrochemical Applications
The electrosynthesis of imidazole derivatives has been explored for their application as bifunctional electrocatalysts, enabling the simultaneous determination of ascorbic acid, adrenaline, acetaminophen, and tryptophan. This demonstrates the potential of imidazole derivatives in electrochemical sensors and analytical applications (Nasirizadeh et al., 2013).
Antiulcer and Gastroprotective Effects
Studies have shown that imidazole and benzimidazole derivatives possess potent antiulcer activities. These compounds have been identified as novel classes of histamine H2-receptor antagonists, indicating their utility in developing treatments for ulcerative conditions (Katsura et al., 1992).
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include the compound , have been known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that imidazole derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of imidazole derivatives are generally favorable, contributing to their widespread use in medicinal chemistry .
Result of Action
Imidazole derivatives are known to have a wide range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Properties
IUPAC Name |
methyl 4-[[2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-28-18(27)14-7-9-15(10-8-14)21-17(26)13-29-20-23-22-19-24(11-12-25(19)20)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBQMQORKXTNFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.